molecular formula C22H20N2O3S B2466966 4-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955640-19-4

4-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2466966
CAS No.: 955640-19-4
M. Wt: 392.47
InChI Key: CJFVSHDOLUGBCE-UHFFFAOYSA-N
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Description

The compound “4-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a methoxy group, a thiophene group, and a tetrahydroisoquinoline group. These groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and thiophene groups are aromatic, meaning they contain delocalized electrons that can contribute to the compound’s stability and reactivity. The tetrahydroisoquinoline group is a type of heterocycle, a ring containing atoms of at least two different elements .

Scientific Research Applications

Synthesis and Biological Activity

One of the primary areas of research involving similar compounds is the synthesis of novel chemical entities with potential biological activities. For instance, a study highlighted the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which demonstrated significant anti-inflammatory and analgesic activities. These compounds were evaluated for their cyclooxygenase inhibition and showed promising results as COX-2 selective inhibitors, with notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Synthesis Techniques

Research into the synthesis mechanisms and the reactivity of compounds structurally related to 4-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide reveals insights into the Bischler–Napieralski isoquinoline synthesis. For example, studies have shown how the reaction of N-[2-(4-methoxyphenyl)ethyl]benzamides with phosphorus pentoxide yields both expected and abnormal products, providing valuable information on the reaction mechanisms involved (Doi, Shirai, & Sato, 1997).

Potential in Drug Development

Another avenue of research explores the potential of these compounds in drug development, particularly as ligands for receptors that could be significant in diagnosing and treating diseases. A study on arylamides hybrids of high-affinity σ2 receptor ligands investigated their use as tools for the development of PET radiotracers. This research aimed at identifying good candidates for σ2 PET tracers development, highlighting the compounds' interaction with P-gp and their potential in diagnosing tumors (Abate et al., 2011).

Chemical Rearrangements and Cyclisation

Further studies delve into the chemical properties and reactivity of these compounds through processes like cyclisation and rearrangement. For instance, research into the cyclisation of benzylamino-nitriles demonstrated how these compounds undergo spiro-cyclisation followed by rearrangement, resulting in the formation of tetrahydroisoquinoline or 2-benzazepine, depending on the substituents involved (Harcourt, Taylor, & Waigh, 1978).

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being studied as a potential pharmaceutical, for example, future research could involve testing its efficacy and safety in animal models or clinical trials .

Properties

IUPAC Name

4-methoxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-27-19-8-5-16(6-9-19)21(25)23-18-7-4-15-10-11-24(14-17(15)13-18)22(26)20-3-2-12-28-20/h2-9,12-13H,10-11,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFVSHDOLUGBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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